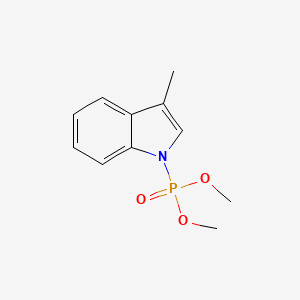
Acetic acid;2,3-dimethylpentan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,3-dimethylpentan-3-ol is an organic compound that belongs to the family of alcohols. It is characterized by the presence of a hydroxyl (OH) group attached to an aliphatic carbon atom. This compound is known for its unique structural features and chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;2,3-dimethylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of the Grignard reagent sec-butyl magnesium bromide with acetone to form 2,3-dimethyl-2-pentanol. This intermediate is then dehydrated to form 2,3-dimethyl-2-pentene, which is subsequently hydrogenated to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,3-dimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions typically involve reagents like phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Acetic acid;2,3-dimethylpentan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of acetic acid;2,3-dimethylpentan-3-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can act as a nucleophile, donating electrons to electrophilic centers, and can also undergo protonation and deprotonation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the hydroxyl group.
2,3-Dimethyl-2-pentanol: An isomer with the hydroxyl group on a different carbon atom.
3,4-Dimethyl-3-pentanol: Another isomer with different positioning of the methyl groups and hydroxyl group.
Uniqueness
Acetic acid;2,3-dimethylpentan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
63553-17-3 |
|---|---|
Formule moléculaire |
C9H20O3 |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
acetic acid;2,3-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H16O.C2H4O2/c1-5-7(4,8)6(2)3;1-2(3)4/h6,8H,5H2,1-4H3;1H3,(H,3,4) |
Clé InChI |
UYGKMBAJJFTPRA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(C)C)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


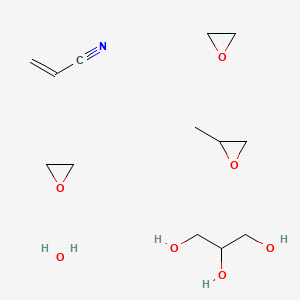
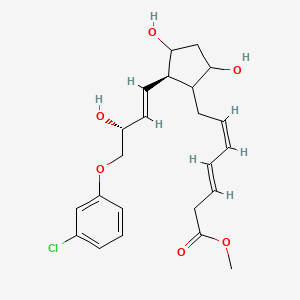

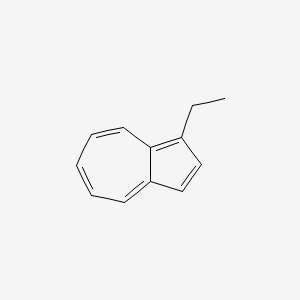
![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
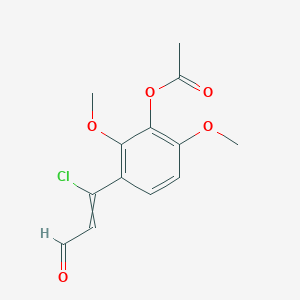
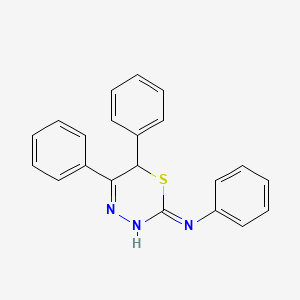
![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)
![5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14495828.png)
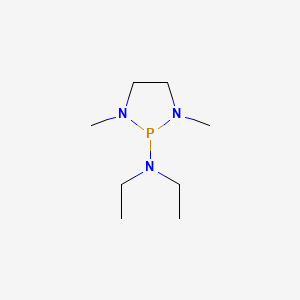

![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)

